2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide

Catalog No.
S13989863
CAS No.
M.F
C6H5Br2ClFN
M. Wt
305.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobro...

Product Name

2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide

IUPAC Name

2-(bromomethyl)-3-chloro-5-fluoropyridine;hydrobromide

Molecular Formula

C6H5Br2ClFN

Molecular Weight

305.37 g/mol

InChI

InChI=1S/C6H4BrClFN.BrH/c7-2-6-5(8)1-4(9)3-10-6;/h1,3H,2H2;1H

InChI Key

NQJOOBPTNCUWFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CBr)F.Br

2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide is a chemical compound classified as a pyridine derivative. It is characterized by the presence of bromine, chlorine, and fluorine substituents on the pyridine ring, which significantly influence its chemical properties and reactivity. The compound typically appears as a white to pink or orange-brown powder or crystalline solid. Its molecular formula is C₆H₅BrClFN, and it has a molecular weight of approximately 305.37 g/mol .

, particularly those involving nucleophilic and electrophilic substitutions due to the presence of halogen atoms. For instance, it can undergo substitution reactions where the bromomethyl group can be replaced by different nucleophiles, facilitating the synthesis of more complex organic molecules. Additionally, it can be involved in oxidation and reduction reactions under specific conditions.

Research indicates that 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide may exhibit biological activity, particularly in antimicrobial and anticancer studies. The halogenated pyridine structure is often associated with enhanced biological properties, making such compounds valuable in medicinal chemistry. The specific mechanisms of action involve interactions with biological targets, potentially leading to inhibition of enzyme activity or disruption of cellular processes .

The synthesis of 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide typically involves several steps:

  • Starting Materials: The synthesis generally begins with 3-chloro-5-fluoropyridine.
  • Bromomethylation: This step involves reacting the starting material with a bromomethylating agent, such as bromoacetic acid, in the presence of a catalyst like sodium hydroxide.
  • Hydrobromide Formation: The final product is then treated with hydrobromic acid to yield the hydrobromide salt form .

The reaction conditions often require careful control of temperature and solvent to optimize yield and purity.

2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide finds applications in various fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals.
  • Chemical Research: Used as a building block for developing new organic compounds.
  • Diagnostics: Potential applications in imaging techniques due to its unique halogenated structure .

Interaction studies involving 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide focus on its reactivity with biological molecules. These studies aim to elucidate how the compound interacts with proteins and nucleic acids, contributing to its potential therapeutic effects. Such investigations are critical for understanding its mechanism of action and optimizing its use in drug development .

Several compounds share structural similarities with 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Chloro-2-(chloromethyl)-5-fluoropyridine hydrochlorideC₆H₄Cl₂FNContains two chlorine atoms; used in similar applications
3-Bromo-5-fluoropyridineC₅H₄BrFNLacks chloromethyl group; simpler structure
2-Chloro-3-bromo-5-fluoropyridineC₆H₄BrClFDifferent halogen arrangement; potential for different reactivity

Uniqueness

The uniqueness of 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide lies in its combination of three halogens (bromine, chlorine, fluorine) attached to the pyridine ring. This specific arrangement not only influences its chemical reactivity but also enhances its potential biological activity compared to other similar compounds that may lack one or more halogen substituents .

Bromination of pyridine derivatives requires careful selection of reagents and conditions to achieve desired substitution patterns. The electron-deficient nature of the pyridine ring complicates direct electrophilic substitution, necessitating innovative approaches.

Bromination Agents and Mechanisms

N-Bromosuccinimide (NBS) has emerged as a key reagent for side-chain bromination of alkylpyridines. Studies demonstrate that NBS selectively targets methyl groups on pyridine rings under radical initiation, forming bromomethyl intermediates. For example, 4-methylpyridine reacts with NBS in carbon tetrachloride to yield 4-(bromomethyl)pyridine with >80% efficiency. This method avoids ring bromination, making it suitable for synthesizing 2-(bromomethyl) derivatives when combined with directed ortho-metalation strategies.

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), enable direct C–H bromination when paired with potassium bromide. This system facilitates electrophilic aromatic substitution through in situ generation of bromonium ions, achieving regioselectivity via steric and electronic effects. For multi-halogenated pyridines, sequential bromination steps often employ these complementary approaches.

Table 1: Comparative Analysis of Bromination Methods

Reagent SystemTarget PositionYield (%)Key Advantage
NBS/CCl₄Side-chain80–85Selective methyl group bromination
PIDA/KBr/H₂OC3 position70–75Ambient conditions, water solvent
HBr/H₂O₂Ring activation60–65Cost-effective bulk bromination

Sequential Halogenation Pathways

Constructing 3-chloro-5-fluoro-pyridine precursors prior to bromomethylation proves advantageous. Directed ortho-metalation using lithium diisopropylamide (LDA) allows precise installation of chlorine and fluorine at the 3 and 5 positions, respectively. Subsequent Vilsmeier-Haack formylation followed by reduction and bromination completes the bromomethyl group installation. This orthogonal functionalization approach minimizes unwanted ring bromination by decoupling halogenation steps.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

304.84408 g/mol

Monoisotopic Mass

302.84613 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types